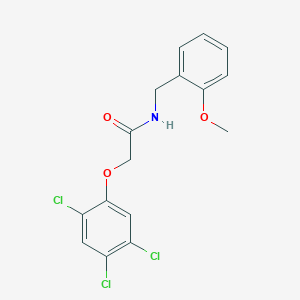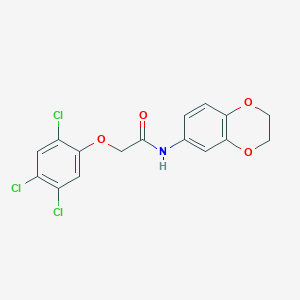![molecular formula C22H25N3O2 B4113227 N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B4113227.png)
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide
Overview
Description
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of a hydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticonvulsant, anticancer, and antimicrobial agent.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties.
Industrial Chemistry: The compound is utilized in the synthesis of high-energy materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, leading to its anticonvulsant or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical and biological properties.
1,2,4-Oxadiazole Derivatives: These isomers have different nitrogen atom positions but also show significant biological activity.
Uniqueness
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the phenyl and propylpentanamide groups can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-3-9-16(10-4-2)20(26)23-19-14-8-13-18(15-19)22-25-24-21(27-22)17-11-6-5-7-12-17/h5-8,11-16H,3-4,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPPAUAIJBGYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4113188.png)
![2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4113198.png)
![2-bromo-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B4113200.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4113223.png)
![[4-(1-Adamantyl)-2-methoxyphenyl]-imidazol-1-ylmethanone](/img/structure/B4113236.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4113240.png)
